molecular formula C15H13N3O4S B320838 N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide

N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide

Cat. No.: B320838
M. Wt: 331.3 g/mol
InChI Key: DEODCVOYNPMTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide typically involves the reaction of 3-(hydroxymethyl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide can be compared with similar compounds such as:

  • N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-2-aminobenzamide
  • N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-2-chlorobenzamide
  • N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-2-methylbenzamide

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide

InChI

InChI=1S/C15H13N3O4S/c19-9-10-4-3-5-11(8-10)16-15(23)17-14(20)12-6-1-2-7-13(12)18(21)22/h1-8,19H,9H2,(H2,16,17,20,23)

InChI Key

DEODCVOYNPMTDX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)CO)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)CO)[N+](=O)[O-]

Origin of Product

United States

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